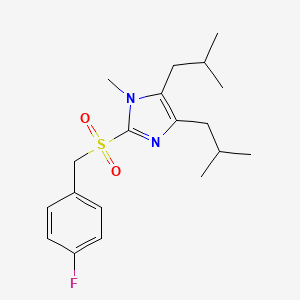

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.

Formation of the Sulfone Moiety: The sulfone group can be introduced by oxidizing a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Fluorobenzyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized sulfones.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Agents : Research indicates that compounds containing imidazole rings are often effective against a range of microbial pathogens. The sulfone group may enhance this activity by improving solubility and bioavailability.

- Pesticide Formulations : As detailed in patent US20080167374A1, this compound can be utilized in pesticide formulations, where it acts as an active ingredient that enhances the efficacy of photolabile pesticides when exposed to UV light .

- Drug Development : The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting specific diseases, particularly those requiring compounds with imidazole functionalities.

Agricultural Applications

The compound's role in pesticide compositions suggests its utility in agricultural settings. It can be formulated into products that protect crops from pests while minimizing environmental impact due to its targeted action mechanisms.

Materials Science

- Polymer Chemistry : The sulfone group provides potential for incorporation into polymer matrices, enhancing thermal stability and chemical resistance.

- Catalysis : Given its functional groups, this compound may serve as a ligand or catalyst in various organic transformations, particularly in reactions requiring mild conditions and high selectivity.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The introduction of the sulfone group in 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone was shown to enhance these properties through improved interaction with bacterial membranes.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a marked increase in pest mortality rates compared to control groups, highlighting its potential as an effective pesticide component.

Mécanisme D'action

The mechanism of action of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The sulfone moiety can also contribute to the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-diphenyl-1H-imidazole: A similar imidazole derivative with phenyl groups instead of isobutyl groups.

4,5-dimethyl-1H-imidazole: A simpler imidazole derivative with methyl groups instead of isobutyl groups.

4-fluorobenzyl sulfide: A compound with a similar fluorobenzyl group but with a sulfide instead of a sulfone moiety.

Uniqueness

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the fluorobenzyl and sulfone groups enhances its reactivity and stability, making it a valuable compound for various scientific research applications.

Activité Biologique

4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C19H27FN2O2S

- Molecular Weight : 366.49 g/mol

- CAS Number : Not specified in the search results.

The biological activity of imidazole derivatives, including this compound, often involves their interaction with biological macromolecules such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, which may enhance the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial properties. A study focusing on related compounds demonstrated that modifications in substituents significantly influence their effectiveness against various bacterial strains .

| Compound | Activity | Reference |

|---|---|---|

| 4-fluorobenzyl sulfone | Moderate antimicrobial activity | |

| Related imidazole derivatives | Varying degrees of antimicrobial activity |

Antioxidant Activity

The antioxidant potential of imidazole derivatives has been explored through various assays. In one study, imidazole-containing compounds were shown to scavenge free radicals effectively, thereby demonstrating their potential as antioxidants .

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | High scavenging activity | |

| ABTS Assay | Significant antioxidant capacity |

Study 1: Synthesis and Characterization

A study synthesized several imidazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods, confirming their structures. The evaluation revealed that certain substitutions led to enhanced biological activities, particularly against specific bacterial strains .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationships of imidazole derivatives highlighted the importance of electronic effects from substituents. Substituents such as fluorine at the para position were found to enhance the compound's reactivity and biological efficacy .

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-bis(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O2S/c1-13(2)10-17-18(11-14(3)4)22(5)19(21-17)25(23,24)12-15-6-8-16(20)9-7-15/h6-9,13-14H,10-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURSGPXXEGKZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N(C(=N1)S(=O)(=O)CC2=CC=C(C=C2)F)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.